molecular formula C14H10N2O2 B149540 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 131862-27-6

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No. B149540
CAS RN: 131862-27-6
M. Wt: 238.24 g/mol
InChI Key: KWBNZRKTIVPZIC-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring a fused imidazole and pyridine ring system. This particular structure is of interest due to its potential applications in medicinal chemistry and its role as a building block for various pharmacologically active agents .

Synthesis Analysis

The synthesis of 2-phenylimidazo[1,2-a]pyridines can be achieved through different methods. One approach involves a one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions, which results in excellent yields ranging from 72% to 89% . Another method for synthesizing related compounds includes the use of a Horner–Emmons reagent for the incorporation of methyl vinylcarboxamide, leading to the desired E-isomer without the need for reverse-phase preparative HPLC for isomer separation .

Molecular Structure Analysis

The molecular structure of 2-phenylimidazo[1,2-a]pyridine derivatives has been characterized by various spectroscopic techniques. X-ray structural investigations, along with semi-empirical calculations of charge distribution, have been carried out to understand the geometry and electron density distribution within the bicyclic unit . These studies are crucial for designing compounds with desired physical and chemical properties.

Chemical Reactions Analysis

2-Phenylimidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, forming different functionalized compounds. For instance, the introduction of substituents such as the isopropylsulfonyl group can be achieved via halogen–metal exchange reactions . Additionally, the compound can participate in three-component condensation reactions, as demonstrated by the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The crystallinity of these compounds allows for purification by recrystallization or column chromatography . The introduction of functional groups, such as a nitro group, can induce changes in electron density and affect the overall charge distribution, which in turn influences properties like solubility and reactivity .

Relevant Case Studies

Several studies have evaluated the biological activities of 2-phenylimidazo[1,2-a]pyridine derivatives. For example, a series of these compounds were synthesized and tested for their antiinflammatory and analgesic activities, with some showing promising results . Another study focused on the antiinflammatory activity of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which are structurally related to the compound of interest .

Scientific Research Applications

Synthesis and Pharmacological Testing

2-Phenylimidazo[1,2-a]pyridine derivatives, including acids and amides, have been synthesized and pharmacologically tested for their anti-inflammatory and analgesic activities. One notable compound in this series, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, demonstrated significant activity in these areas (Di Chiacchio et al., 1998).

Antiinflammatory and Analgesic Properties

Research on similar compounds, such as 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, has shown promising results in anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These properties highlight the potential of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid derivatives in therapeutic applications (Abignente et al., 1982).

Synthesis Techniques

An efficient synthesis method for 2-Phenylimidazo[1,2-a]pyridine derivatives has been developed, utilizing a multi-step procedure that draws inspiration from the synthesis of Zolpidem, a compound with hypnotic properties (Avallone et al., 1996).

Solvent-Free Synthesis

A solvent-free synthesis approach for 2-Phenylimidazo[1,2-α]pyridines has been devised, offering a more environmentally friendly and efficient method for producing these compounds (Le et al., 2012).

Medicinal Chemistry

2-Phenylimidazo[1,2-a]pyridine has been identified as a privileged structure in medicinal chemistry, underlining its significance and versatility in this field. Its synthesis and characterization have been demonstrated as an educational tool for students to understand the preparation of bridged N-heterocycles (Santaniello et al., 2017).

Structural and Electronic Properties

The crystal structures and charge distributions of 2-Phenylimidazo[1,2-a]pyridine and related salts have been studied, providing insights into the electronic properties and molecular geometry of these compounds (Tafeenko et al., 1996).

Fluorescent Properties

Research on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including 2-Phenylimidazo[1,2-a]pyridine derivatives, has been conducted, revealing potential applications in the development of novel fluorescent organic compounds (Tomoda et al., 1999).

Mechanism of Action

Target of Action

Imidazopyridines, a class of compounds to which this molecule belongs, have been shown to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that the compound exhibits excited-state intramolecular proton transfer (esipt) luminescence . This property could potentially influence its interaction with targets and the resulting changes.

Biochemical Pathways

Imidazopyridines have been associated with a broad range of pharmacological properties, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (23825) and solid physical form suggest it may have certain pharmacokinetic characteristics that influence its bioavailability.

Result of Action

The compound’s esipt luminescence and potential interactions with various biological targets suggest it may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid. For instance, the compound exhibits stronger ESIPT luminescence in the solid state , suggesting that its physical state may influence its action. Additionally, the compound’s fluorescence characteristics could be influenced by the surrounding environment .

Safety and Hazards

As a research chemical, 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid should be handled with appropriate safety measures. Detailed safety and hazard information should be available in the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBNZRKTIVPZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622940
Record name 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131862-27-6
Record name 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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